Cas no 1421601-13-9 (tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate)

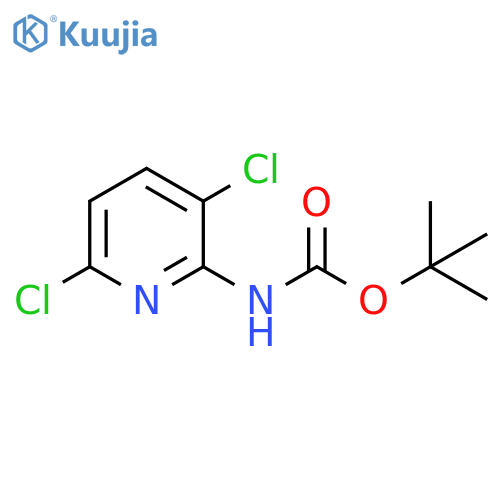

1421601-13-9 structure

商品名:tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

- Carbamic acid, N-(3,6-dichloro-2-pyridinyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)

- InChIKey: PLYJEMRLEXWZLX-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1=NC(Cl)=CC=C1Cl

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-110330-10g |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 10g |

$1702.0 | 2023-10-27 | |

| A2B Chem LLC | AV46703-1g |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 1g |

$453.00 | 2024-04-20 | |

| Aaron | AR01A197-5g |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 5g |

$1605.00 | 2023-12-16 | |

| Aaron | AR01A197-250mg |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 250mg |

$295.00 | 2025-02-08 | |

| Aaron | AR01A197-500mg |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 500mg |

$452.00 | 2025-02-08 | |

| A2B Chem LLC | AV46703-5g |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 5g |

$1245.00 | 2024-04-20 | |

| Enamine | EN300-110330-1g |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 1g |

$397.0 | 2023-10-27 | |

| A2B Chem LLC | AV46703-50mg |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 50mg |

$132.00 | 2024-04-20 | |

| 1PlusChem | 1P01A10V-250mg |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 250mg |

$253.00 | 2025-03-04 | |

| 1PlusChem | 1P01A10V-5g |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate |

1421601-13-9 | 95% | 5g |

$1482.00 | 2024-06-20 |

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

1421601-13-9 (tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 857369-11-0(2-Oxoethanethioamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬